molecular formula C7H6FNO B8392346 5-(Fluoromethyl)picolinaldehyde

5-(Fluoromethyl)picolinaldehyde

Cat. No.: B8392346
M. Wt: 139.13 g/mol
InChI Key: XXDCLDJEBGLWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Fluoromethyl)picolinaldehyde is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluoromethyl group attached to the second position of the pyridine ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Fluoromethyl)picolinaldehyde typically involves the introduction of a fluoromethyl group into the pyridine ring. One common method is the fluorination of methylpyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorination techniques and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-(Fluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluoromethylpyridine carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

5-(Fluoromethyl)picolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Fluoromethyl)picolinaldehyde is primarily related to its ability to interact with biological molecules through its fluoromethyl and aldehyde functional groups. These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity. The compound’s fluorine atom enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 5-(Fluoromethyl)picolinaldehyde is unique due to the presence of both a fluoromethyl group and an aldehyde group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

5-(fluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H6FNO/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H,3H2

InChI Key

XXDCLDJEBGLWOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CF)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Manganese dioxide (1.4 g) is added in a single portion to a solution of compound (5) (0.3 g) in chloroform (5 ml) at room temperature. The suspension is stirred vigorously for 7 hours and then diluted with chloroform and filtered through Celite. The filtrate is concentrated under vacuum and the yellow oil obtained (0.25 g) is used in its present form in the following reductive amination step.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Two

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